molecular formula C16H21NO4 B13909917 Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate

Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate

Cat. No.: B13909917
M. Wt: 291.34 g/mol
InChI Key: PZYLFVOXDZRSDO-OLZOCXBDSA-N
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Description

Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate is a chemical compound with the CAS number 2940870-01-7. It is known for its unique structure and properties, which make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate typically involves the reaction of indane-1-carboxylic acid with tert-butoxycarbonylamino and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylate
  • Methyl cis-3-(tert-butoxycarbonylamino)indane-2-carboxylate

Uniqueness

Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-9-12(14(18)20-4)10-7-5-6-8-11(10)13/h5-8,12-13H,9H2,1-4H3,(H,17,19)/t12-,13+/m1/s1

InChI Key

PZYLFVOXDZRSDO-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C2=CC=CC=C12)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)OC

Origin of Product

United States

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